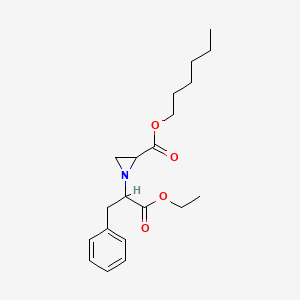
hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate, also known as HBEA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. HBEA is a member of the aziridine family of compounds, which are characterized by a three-membered ring structure containing a nitrogen atom and two carbon atoms.
Mecanismo De Acción
The mechanism of action of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate has been shown to react with a variety of electrophiles, including aldehydes, ketones, and imines, to form stable adducts.
Biochemical and Physiological Effects:
hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate is its high stereoselectivity, which makes it a useful chiral auxiliary in asymmetric synthesis. However, the synthesis of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate can be challenging, and the compound is relatively expensive compared to other chiral auxiliaries.
Direcciones Futuras
There are a number of potential future directions for research on hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate. One area of interest is the development of new synthetic methods for hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate that are more efficient and cost-effective. Another area of interest is the exploration of new applications for hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate in fields such as pharmacology and materials science. Additionally, further studies are needed to fully understand the mechanism of action of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate and to identify its potential therapeutic targets.
Métodos De Síntesis
The synthesis of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate involves the reaction of 2-aziridinecarboxylic acid with benzyl 2-ethoxy-2-oxoacetate, followed by the addition of hexylamine. The resulting product is then purified through a series of chromatographic techniques to obtain pure hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate.
Aplicaciones Científicas De Investigación
Hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate has been widely studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. One of the most promising applications of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate is its use as a chiral auxiliary in asymmetric synthesis, where it can be used to selectively control the stereochemistry of a reaction.
Propiedades
IUPAC Name |
hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-3-5-6-10-13-25-20(23)18-15-21(18)17(19(22)24-4-2)14-16-11-8-7-9-12-16/h7-9,11-12,17-18H,3-6,10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCHQFBWHCWGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(CC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5220311.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B5220315.png)
![5,5'-sulfonylbis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5220319.png)
![1-benzyl-N,N-dimethyl-5-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5220331.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)
![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)
![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)
![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)